molecular formula C12H16N2O3S B7875212 (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Cat. No.: B7875212
M. Wt: 268.33 g/mol
InChI Key: ZGTJNCLLVBIAAZ-UHFFFAOYSA-N
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Description

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. One common approach is the reaction of 2-methylphenylamine with chloroformate esters, followed by cyclization with thiomorpholine dioxide to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Amines, alcohols.

  • Substitution: Nitrophenyl derivatives, halogenated phenyl derivatives.

Scientific Research Applications

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may have biological activity and could be explored for its potential as a therapeutic agent.

  • Medicine: It may be investigated for its pharmacological properties and potential use in drug development.

  • Industry: The compound could be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can be compared with other similar compounds, such as:

  • Thiomorpholine derivatives: These compounds share the thiomorpholine ring but may have different substituents on the phenyl ring.

  • Amino phenyl derivatives: Compounds with similar amino phenyl structures but different heterocyclic rings.

Uniqueness: The uniqueness of This compound

List of Similar Compounds

  • Thiomorpholine derivatives

  • Amino phenyl derivatives

  • Other substituted phenyl compounds

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-amino-2-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTJNCLLVBIAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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